4-bromo-1-ethyl-5-(isobutoxymethyl)-1H-pyrazole
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Overview
Description
4-bromo-1-ethyl-5-(isobutoxymethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at position 4, an ethyl group at position 1, and an isobutoxymethyl group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-ethyl-5-(isobutoxymethyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Alkylation: The ethyl group is introduced at the 1-position through an alkylation reaction using ethyl halide in the presence of a base.
Introduction of the isobutoxymethyl group: This can be done through a nucleophilic substitution reaction using isobutyl bromide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-ethyl-5-(isobutoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydride, potassium carbonate).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the compound.
Reduction: De-brominated pyrazole derivatives.
Scientific Research Applications
4-bromo-1-ethyl-5-(isobutoxymethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-1-ethyl-5-(isobutoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and the isobutoxymethyl group can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-ethyl-5-methyl-1H-1,2,3-triazole: Similar in structure but with a triazole ring instead of a pyrazole ring.
4-bromo-1-ethyl-5-methoxy-1H-1,2,3-triazole: Contains a methoxy group instead of an isobutoxymethyl group.
4-bromo-1-ethyl-5-methyl-1H-imidazole: Features an imidazole ring instead of a pyrazole ring.
Uniqueness
4-bromo-1-ethyl-5-(isobutoxymethyl)-1H-pyrazole is unique due to the combination of its bromine atom, ethyl group, and isobutoxymethyl group, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
4-bromo-1-ethyl-5-(2-methylpropoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2O/c1-4-13-10(9(11)5-12-13)7-14-6-8(2)3/h5,8H,4,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTCTOVYCIECHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)COCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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